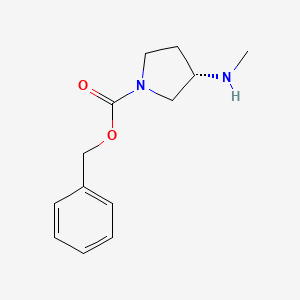

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

描述

属性

IUPAC Name |

benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOYHWLQXYOPI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735226 | |

| Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292324-49-2 | |

| Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chiral Pool Synthesis from (S)-Pyrrolidine Derivatives

A common approach leverages enantiomerically pure pyrrolidine precursors to avoid racemization. For example, Patent CN1229077A details the use of (S)-1-benzylpyrrolidine-3-amine as a starting material. Benzyl chloroformate (Cbz-Cl) introduces the carboxylate-protecting group under inert conditions (argon, 0°C) in acetonitrile with potassium carbonate as a base, achieving yields >85%. Subsequent N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride furnishes the target compound, though this route requires careful pH control to prevent epimerization.

Reductive Amination of 3-Ketopyrrolidine Intermediates

Alternative routes involve 3-ketopyrrolidine intermediates. WO2014206257A1 describes hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP) to install the (S)-configuration. The resulting 3-aminopyrrolidine is reacted with methylamine in ethanol at 80°C, followed by benzyl esterification with benzyl chloroformate. This method achieves 74% enantiomeric excess (ee), though purification via silica chromatography remains necessary.

Mesylation and Nucleophilic Substitution

Patent WO2002006222A1 outlines a two-step process:

-

Mesylation : Treatment of (S)-3-hydroxypyrrolidine-1-carboxylic acid benzyl ester with methanesulfonyl chloride (MsCl) in dichloromethane forms the mesylate intermediate.

-

Substitution : Reaction with methylamine in DMF at 80°C displaces the mesylate group, yielding the title compound with 77% efficiency.

Protection Group Strategies

Benzyl Ester Protection

Benzyl chloroformate is universally employed for carboxylate protection due to its stability under basic conditions and facile removal via hydrogenolysis. In Search Result 1 , benzylation of (S)-1-(2-pyrrolidinylmethyl)pyrrolidine in acetonitrile at 20°C under argon achieves 87% yield, demonstrating the method’s reliability.

Amino Group Protection

Temporary protection of the methylamino group is critical during multi-step syntheses. Search Result 4 utilizes 4-methoxybenzyl (PMB) groups, which are cleaved oxidatively using ceric ammonium nitrate (CAN). This strategy prevents undesired side reactions during esterification steps.

Reaction Optimization and Conditions

Elevated temperatures (80°C) during amination steps accelerate nucleophilic substitution but risk racemization, necessitating inert atmospheres. Anhydrous acetonitrile minimizes hydrolysis of benzyl chloroformate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

Strong absorption at 1699 cm confirms the carbonyl stretch of the benzyl ester.

Comparative Analysis of Synthetic Routes

The chiral pool method remains preferred for small-scale API synthesis, while mesylation-substitution offers industrial scalability .

化学反应分析

Types of Reactions

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

科学研究应用

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in biological systems . The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

The following table and analysis highlight key structural, functional, and application-based differences between the target compound and related pyrrolidine derivatives.

Table 1: Structural and Functional Comparison

Key Research Findings and Comparative Analysis

Protecting Group Strategies

- The target compound’s benzyl ester is stable under basic and neutral conditions but cleavable via catalytic hydrogenation, making it ideal for multi-step syntheses . In contrast, tert-butyl esters (e.g., in 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, ) are removed under acidic conditions, enabling orthogonal deprotection strategies .

- Compounds with Boc-protected amines () require acid for deprotection, which may limit compatibility with acid-sensitive functionalities .

Substituent Effects on Reactivity and Bioactivity

- Methylamino vs. For example, the butyryl side chain in ’s compound increases lipophilicity (logP ~2.5) compared to the target’s logP ~1.2, affecting membrane permeability .

- Thioether Linkages : The sulfanyl group in ’s derivative introduces a sulfur atom, which may enhance metal-binding properties or redox activity .

pH-Dependent Stability

Studies on benzyl ester bond formation () reveal that acidic conditions (pH 4) favor esterification, while neutral pH promotes reactions with amino groups. This implies that the target compound’s benzyl ester is stable under mild acidic to neutral conditions, suitable for oral drug formulations .

Stereochemical Considerations

The (S)-configuration in the target compound ensures enantiomeric purity, critical for applications in chiral catalysis or receptor-targeted drugs.

Commercial Availability

Several analogs, including the target compound, are discontinued (), highlighting challenges in sourcing. Alternatives like 3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () may serve as substitutes but lack the methylamino group’s specificity .

生物活性

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

Chemical Structure and Properties

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The compound features a methylamino group that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N2O2 |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester |

| Solubility | Soluble in organic solvents |

The mechanism of action for (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester involves modulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). It is hypothesized that the compound acts as an agonist at specific receptor sites, influencing neurotransmitter release and uptake.

Biological Activity

Research indicates that (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Analgesic Properties : Preliminary investigations indicate that the compound may possess analgesic effects, making it a candidate for pain management therapies.

- Antidepressant Activity : Animal studies have demonstrated that (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester can exhibit antidepressant-like effects in behavioral models.

Pharmacokinetics

The pharmacokinetic profile of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester has not been extensively studied; however, initial data suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites is anticipated.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Case Study 2: Analgesic Activity

In an animal model of acute pain, (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester was administered intraperitoneally. The results demonstrated a marked decrease in pain response compared to control groups, suggesting its efficacy as an analgesic .

常见问题

Q. What are the key synthetic pathways for (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of a protected pyrrolidine derivative. Key steps include:

- Aminolysis of lactones (e.g., γ-butyrolactone) to form the pyrrolidine backbone.

- Methylamino group introduction via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .

- Benzyl ester coupling using carbodiimide-based reagents (e.g., DCC) under mild acidic conditions (pH 4–6) to preserve stereochemistry . Yield optimization (70–90%) depends on solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd/C for hydrogenolysis) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- ¹H/¹³C NMR : Chemical shifts at δ 4.5–5.2 ppm confirm the benzyl ester group, while methylamino protons (δ 2.2–2.8 ppm) and pyrrolidine ring protons (δ 3.0–3.5 ppm) validate substitution patterns .

- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyl group at m/z 91) .

Q. What are the primary applications of this compound in medicinal chemistry research, particularly in drug discovery?

The compound serves as:

- A chiral building block for synthesizing protease inhibitors (e.g., cysteine proteases) via carbamate or amide coupling .

- A scaffold for receptor modulation due to its pyrrolidine ring, which mimics bioactive conformations in GPCR ligands .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data observed between enantiomers or structurally similar derivatives?

- Enantiomer comparison : Synthesize both (S)- and (R)-isomers and test in vitro (e.g., IC₅₀ assays) to assess stereospecific activity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing benzyl ester with tert-butyl carbamate) and evaluate changes in binding affinity .

- Crystallography : Co-crystallize active enantiomers with target enzymes (e.g., proteases) to visualize binding modes .

Q. What methodological approaches optimize the stability of the benzyl ester group under varying pH conditions during synthesis or biological assays?

- pH-controlled synthesis : Maintain acidic conditions (pH 4–5) during esterification to prevent hydrolysis, as shown in studies on benzyl ester bond formation .

- Buffer selection : Use non-nucleophilic buffers (e.g., phosphate) in biological assays to avoid ester cleavage.

- Stability monitoring : Track degradation via HPLC at λ 254 nm, particularly in neutral/basic media where ester hydrolysis accelerates .

Q. What strategies mitigate side reactions during the introduction of the methylamino group in the pyrrolidine ring?

- Protecting groups : Use Boc or Fmoc groups to shield reactive amines during alkylation steps .

- Catalyst optimization : Employ Pd/C or Raney Ni for selective hydrogenation of nitro intermediates to amines .

- Temperature control : Perform reactions at 0–10°C to suppress over-alkylation or ring-opening side reactions .

Q. How do computational modeling and molecular docking studies predict the interaction of this compound with biological targets like enzymes or receptors?

- Molecular docking (AutoDock/Vina) : Predict binding poses by aligning the pyrrolidine ring in hydrophobic pockets and the benzyl ester in solvent-exposed regions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds between the methylamino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- Free energy calculations (MM-PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values to validate models .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing the compound's behavior in experimental settings?

- logP : ~1.5–2.0 (estimated), indicating moderate lipophilicity suitable for membrane permeability in cell-based assays .

- Solubility : Poor in water (<1 mg/mL) but soluble in DMSO or ethanol, necessitating stock solutions in these solvents for in vitro studies .

- pKa : The methylamino group (pKa ~9.5) remains protonated at physiological pH, enhancing solubility in acidic buffers .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。